Methanesulfonothioic acid, sodium salt
Description
Methanesulfonothioic acid, sodium salt (CAS: 1950-85-2; molecular formula: CHNaO₃S₂), also known as sodium methanethiosulfonate, is a reactive organosulfur compound. It is the sodium salt of methanesulfonothioic acid, characterized by a sulfonothioate (-S-SO₂-) group. This ionic compound is highly water-soluble due to its sodium counterion, enabling its use in aqueous biochemical systems .
Properties
CAS No. |
1950-85-2 |
|---|---|
Molecular Formula |
CH4NaO2S2 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI Key |
RLWZPSCEASZJLH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)[O-].[Na+] |
Isomeric SMILES |
CS(=O)(=S)[O-].[Na+] |
Canonical SMILES |
CS(=O)(=S)O.[Na] |
Other CAS No. |
1950-85-2 |
Pictograms |
Irritant |
Related CAS |
44059-82-7 (Parent) |
Synonyms |
Methanesulfonothioic Acid, Sodium Salt; Na-MTS; Methanesulfonothioic Acid Sodium Salt; |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
It is known that methanesulfonate esters, which are structurally related to sodium methanesulfonothioate, act as biological alkylating agents. They undergo bond fission and react within the intracellular milieu.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Mechanism
All methanethiosulfonate (MTS) reagents react with thiols via nucleophilic substitution, forming disulfide bonds. However, substituents influence reaction kinetics:
- Sodium salt : Ionic nature accelerates reactions in aqueous media but limits membrane penetration .
- Alkyl esters (e.g., MMTS, butyl) : Neutrality and hydrophobicity enhance membrane permeability but require organic solvents for solubility .
- Hydroxyethyl derivative : Polar hydroxyl group balances solubility in both aqueous and organic phases .
Physicochemical Properties
| Property | Sodium Salt | MMTS | Butyl Ester | Hydroxyethyl Ester |
|---|---|---|---|---|
| Molecular Weight | 148.18 | 126.19 | 168.28 | 156.24 |
| Solubility | Water | Chloroform | Chloroform | Water/methanol |
| Charge at pH 7.4 | Anionic | Neutral | Neutral | Neutral |
Sodium Salt in Ion Channel Studies
In studies of voltage-gated proton channels, the sodium salt modified cysteine residues in the closed state (pH 7.4), while structural models derived from crystals (inactivated state) showed discrepancies, highlighting conformational dependence of MTS reactivity .
Alkyl Esters in Membrane Protein Probing
Butyl methanethiosulfonate’s lipophilicity enabled efficient labeling of transmembrane domains in GABA receptors, providing insights into channel gating mechanisms .
Biotinylated Derivatives for Affinity Tagging
Biocytinamidoethyl methanethiosulfonate’s biotin tag facilitated the isolation of thiol-modified proteins via streptavidin beads, streamlining proteomic workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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